

flow cytometry analysis of apoptosis and cell cycle arrest induced by hinokiflavone

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Compound of Interest

Compound Name: *Hinokiflavone*

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Hinokiflavone: A Potent Inducer of Apoptosis and Cell Cycle Arrest

Application Notes and Protocols for Flow Cytometry Analysis

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to analyzing the effects of **hinokiflavone** on apoptosis and cell cycle arrest using flow cytometry. **Hinokiflavone**, a naturally occurring biflavonoid, has demonstrated significant anti-cancer properties by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells.

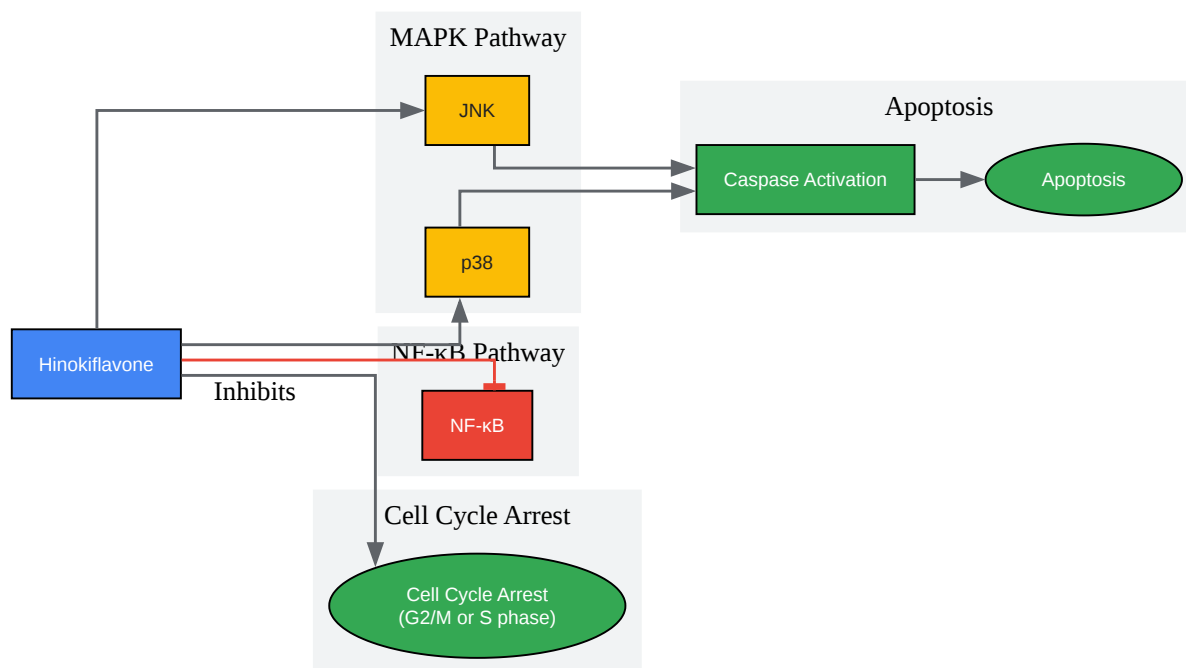
Introduction

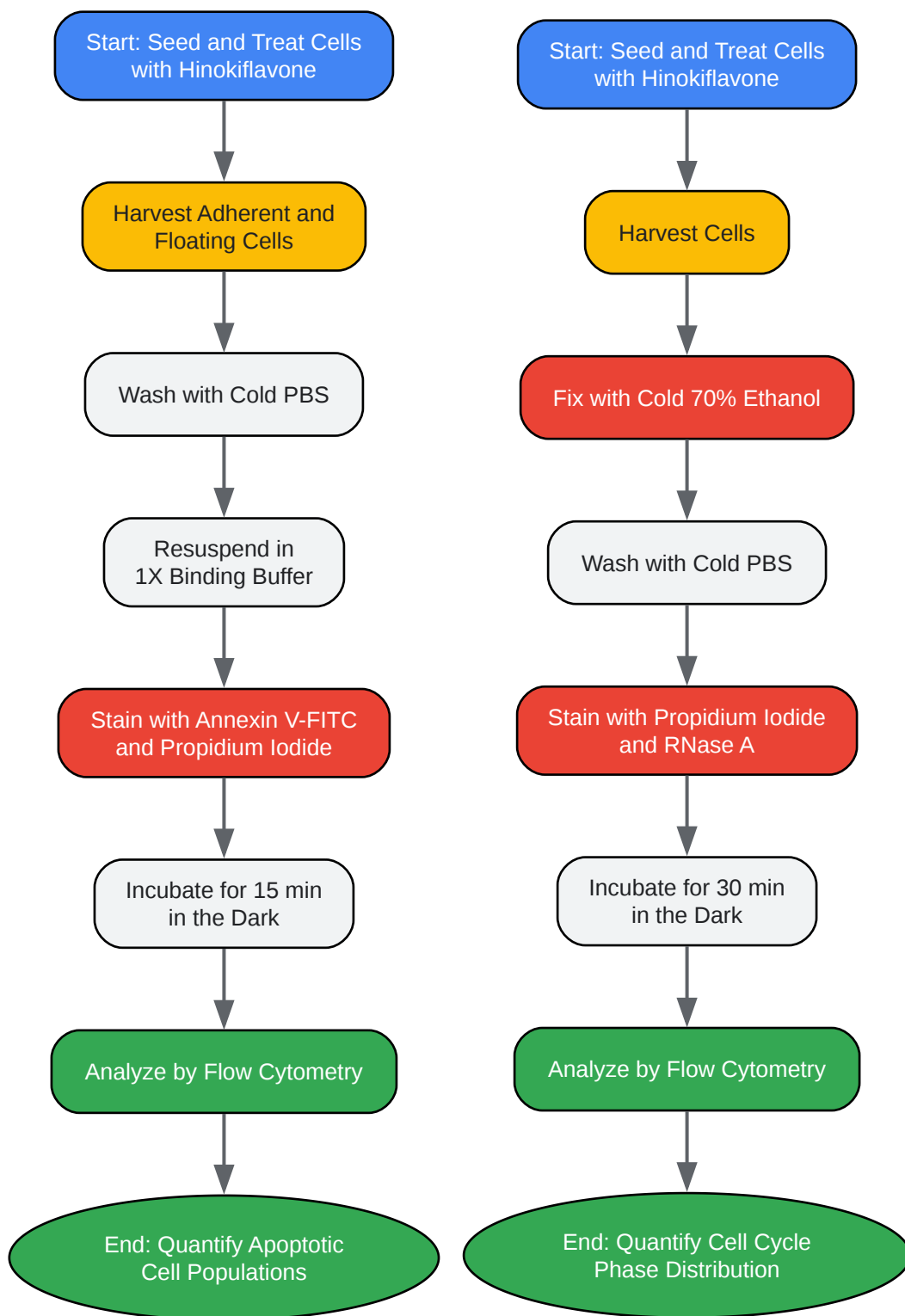
Hinokiflavone has been shown to exert its anti-tumor effects across various cancer cell lines. Mechanistically, it can induce apoptosis through the activation of caspase-dependent pathways and by modulating the expression of key apoptosis-related proteins such as Bax and Bcl-2.[1][2] Furthermore, **hinokiflavone** can cause cell cycle arrest, often at the G2/M or S phase, thereby inhibiting tumor growth.[3][4] Flow cytometry is an indispensable tool for quantifying these cellular responses to **hinokiflavone** treatment.

Key Signaling Pathways

Hinokiflavone's induction of apoptosis and cell cycle arrest is mediated through several key signaling pathways. A prominent mechanism involves the activation of the Mitogen-Activated

Protein Kinase (MAPK) signaling cascade, including JNK and p38 MAPK, which in turn can inhibit the pro-survival NF- κ B signaling pathway.[3][5][6] This leads to a cascade of events culminating in caspase activation and apoptosis.[3] Additionally, **hinokiflavone** has been reported to interfere with other pathways, including the inhibition of MDM2, a negative regulator of the p53 tumor suppressor.[7]





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